molecular formula C11H7BrF3NO B8283882 5-Bromo-7-methyl-2-(trifluoromethyl)quinolin-6-ol

5-Bromo-7-methyl-2-(trifluoromethyl)quinolin-6-ol

Cat. No. B8283882
M. Wt: 306.08 g/mol
InChI Key: NXRVOEIBRINDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296758B2

Procedure details

Compound 7B was prepared following the procedure used to prepare compound 1C of Example 1, except that 5-bromo-6-methoxy-7-methyl-2-(trifluoromethyl)quinoline (7A) was used instead of compound 1B. LCMS-ESI+ (m/z): 306.1, 308.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-bromo-6-methoxy-7-methyl-2-(trifluoromethyl)quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=C2C(C=CC(C)=N2)=CC=1O.[Br:14][C:15]1[C:24]([O:25]C)=[C:23]([CH3:27])[CH:22]=[C:21]2[C:16]=1[CH:17]=[CH:18][C:19]([C:28]([F:31])([F:30])[F:29])=[N:20]2>>[Br:14][C:15]1[C:24]([OH:25])=[C:23]([CH3:27])[CH:22]=[C:21]2[C:16]=1[CH:17]=[CH:18][C:19]([C:28]([F:29])([F:30])[F:31])=[N:20]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C2C=CC(=NC2=C1)C)O
Step Two
Name
5-bromo-6-methoxy-7-methyl-2-(trifluoromethyl)quinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C=CC(=NC2=CC(=C1OC)C)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CC(=NC2=CC(=C1O)C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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